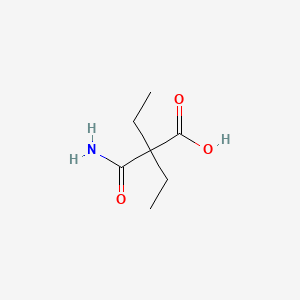
4-Propyl-3-heptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-3-heptene is an organic compound with the molecular formula C₁₀H₂₀. It is a branched hydrocarbon with a double bond located at the third carbon atom. This compound is part of the alkene family, characterized by the presence of at least one carbon-carbon double bond. The structure of this compound consists of a heptene backbone with a propyl group attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propyl-3-heptene can be synthesized through various organic reactions. One common method involves the alkylation of 1-heptene with propyl halides under the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes. One such method involves the oligomerization of propylene in the presence of a zeolite catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Propyl-3-heptene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst results in the formation of 4-propylheptane.
Substitution: Halogenation reactions can occur at the double bond, leading to the formation of dihalides when treated with halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 4-Propylheptane.
Substitution: 4-Propyl-3,4-dichloroheptane.
Scientific Research Applications
4-Propyl-3-heptene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of alkenes in various organic reactions.
Biology: Researchers use it to investigate the metabolic pathways of branched hydrocarbons in microorganisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: this compound is utilized in the production of specialty chemicals and as a monomer in polymerization reactions.
Mechanism of Action
The mechanism of action of 4-Propyl-3-heptene in chemical reactions involves the interaction of the double bond with various reagents. For example, during hydrogenation, the double bond undergoes addition of hydrogen atoms, facilitated by the palladium catalyst. The molecular targets include the carbon-carbon double bond, which is the reactive site for most chemical transformations.
Comparison with Similar Compounds
3-Heptene: Another branched alkene with a double bond at the third carbon but without the propyl group.
4-Propyl-1-butene: A shorter chain alkene with a similar propyl group but a different position of the double bond.
4-Propyl-2-heptene: An isomer with the double bond at the second carbon.
Uniqueness: 4-Propyl-3-heptene is unique due to its specific branching and the position of the double bond, which influences its reactivity and physical properties. The presence of the propyl group at the fourth carbon atom distinguishes it from other heptenes and affects its behavior in chemical reactions.
Properties
CAS No. |
4485-13-6 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
4-propylhept-3-ene |
InChI |
InChI=1S/C10H20/c1-4-7-10(8-5-2)9-6-3/h7H,4-6,8-9H2,1-3H3 |
InChI Key |
JEVSSCXTVQHWCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)
![3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13822996.png)



![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol](/img/structure/B13823019.png)




![1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-](/img/structure/B13823052.png)


